N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

Description

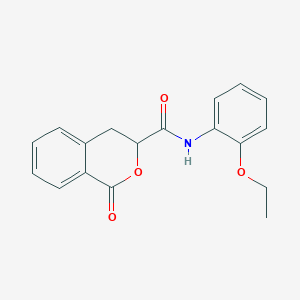

N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a synthetic benzopyran-derived carboxamide featuring a 2-ethoxyphenyl substituent. Its core structure includes a bicyclic benzopyran system with a ketone group at position 1 and a carboxamide moiety at position 2. The ethoxy group on the phenyl ring introduces steric bulk and electron-donating effects, which may influence solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-2-22-15-10-6-5-9-14(15)19-17(20)16-11-12-7-3-4-8-13(12)18(21)23-16/h3-10,16H,2,11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGUVEMJTQDZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2CC3=CC=CC=C3C(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide typically involves the reaction of 2-ethoxyaniline with 3,4-dihydro-2H-pyran-2-one in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high yield and purity .

Industrial Production Methods

On an industrial scale, the production of N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves similar synthetic routes but with optimized reaction conditions to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs, each with distinct chemical and biological properties.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical structure and properties:

- Molecular Formula : C17H19NO4

- Molecular Weight : 301.34 g/mol

- IUPAC Name : N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide

The structure consists of a benzopyran core with an ethoxyphenyl substituent and a carboxamide functional group, which contributes to its biological activity.

Anticancer Properties

Research indicates that N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide exhibits significant anticancer properties. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Mechanism of Action :

The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has demonstrated antimicrobial activity against several pathogens. In vitro studies reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide in human breast cancer cells. The findings revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Potential

Another study focused on the antimicrobial potential of this compound against various bacterial strains. The results indicated that N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide exhibited bactericidal effects at concentrations lower than those required for traditional antibiotics. This suggests its potential use as an alternative treatment for bacterial infections.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the brain, which can enhance neurotransmission and cognitive function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Analog : N-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide (D731-0183F)

- Molecular Formula: C₁₇H₁₅NO₃ vs. target compound’s C₁₈H₁₇NO₄ (predicted).

- Substituent: 4-Methylphenyl vs. 2-Ethoxyphenyl. Electronic Effects: The methyl group is weakly electron-donating (inductive effect), while the ethoxy group is strongly electron-donating (resonance and inductive effects).

- logP : 3.211 (methyl analog) vs. estimated logP ~2.8–3.0 for the ethoxy variant (lower due to increased polarity).

- Solubility : The ethoxy group may enhance aqueous solubility compared to the methyl analog (logSw = -3.5071 for methyl variant) .

Other Analogs :

- N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide hydrochloride (C₂₀H₂₀ClN₅O₃): Incorporates a triazole-aminomethyl group, increasing hydrogen bond acceptors (HBA = 8) and polar surface area (~100 Ų) compared to the ethoxyphenyl variant (HBA = 5, PSA ~50 Ų) .

- N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride: Fluorine substitution enhances metabolic stability and logD (estimated ~2.5) but reduces bioavailability due to high polarity .

Structural and Pharmacokinetic Comparisons

Key Observations:

- The ethoxyphenyl variant balances moderate lipophilicity (logP ~3) with improved solubility over its methyl analog.

- Bulky substituents (e.g., triazole-aminomethyl) drastically increase polar surface area, reducing membrane permeability but enhancing target engagement in hydrophilic environments.

- Halogenation (e.g., fluorine) in analogs improves metabolic stability but may introduce toxicity risks .

Biological Activity

N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current knowledge regarding its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 299.31 g/mol. The structure features a benzopyran moiety, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Research indicates that derivatives of benzopyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Properties

Benzopyran derivatives have been investigated for their anticancer potential. A study highlighted that certain benzopyran compounds exhibit cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range . The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Antihypertensive Effects

The antihypertensive activity of related compounds has been documented, particularly those that influence vascular smooth muscle relaxation. These compounds may act as calcium channel blockers or through the inhibition of angiotensin-converting enzyme (ACE), leading to reduced blood pressure .

Case Study 1: Antimicrobial Screening

A recent screening assessed the antimicrobial activity of several benzopyran derivatives, including N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide. The study utilized a disk diffusion method against standard bacterial strains. Results showed significant zones of inhibition, indicating promising antimicrobial potential.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide | 18 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 30 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In vitro studies on the cytotoxicity of benzopyran derivatives revealed that N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide exhibited significant anticancer activity against MCF-7 cells with an IC50 value of 2.5 µg/mL. This suggests potential as a lead compound in developing new anticancer therapies.

The biological activity of N-(2-ethoxyphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways for microbial survival or cancer cell proliferation.

- Cell Cycle Arrest : Induction of cell cycle arrest at specific phases leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.